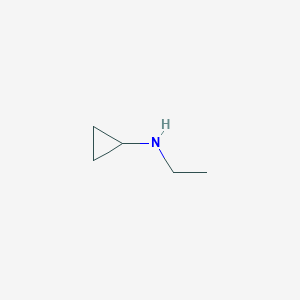

N-ethylcyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

N-Ethylcyclopropanamine contains a total of 17 bonds. There are 6 non-H bonds, 2 rotatable bonds, 1 three-membered ring, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

N-Ethylcyclopropanamine has a density of 0.848g/cm3 . Its boiling point is 95.033ºC at 760 mmHg . The molecular weight of N-Ethylcyclopropanamine is 85.14750 .Aplicaciones Científicas De Investigación

Ethylene Inhibition in Postharvest Biology

1-Methylcyclopropene (1-MCP) has been identified as a potent inhibitor of ethylene action in plants, significantly impacting postharvest biology. Studies have shown that 1-MCP extends the shelf life of fruits, vegetables, and floriculture crops by inhibiting ethylene effects, which are crucial for ripening and senescence processes. For instance, 1-MCP treatment has been effective in preventing ethylene effects across a broad range of fruits, vegetables, and flowers, contributing to major advances in understanding the role of ethylene in plants (Blankenship & Dole, 2003).

Applications in Food Technology

The use of 1-MCP in food technology, particularly for fruits and vegetables, has been extensively researched. It has been adopted commercially to improve the maintenance of product quality postharvest. For example, the commercialization of 1-MCP has seen rapid adoption in the apple industry worldwide, demonstrating both the strengths and potential limitations of this technology in extending the quality and shelf life of produce (Watkins, 2006).

Enhancement of Postharvest Flower Quality

1-MCP has also found applications in the floriculture industry, where it is used to prevent senescence and abscission of plant organs in ethylene-sensitive flowers. This application underscores the compound's versatility and its potential in enhancing the decorative lifespan of cut flowers (Sisler & Serek, 2003).

Improving Vase Life of Cut Flowers

Research into the formulation of 1-MCP, particularly when embedded in cyclodextrin-based nanosponges, has shown promising results in extending the postharvest longevity of ethylene-sensitive carnation cultivars. Such innovations highlight the ongoing advancements in the use of cyclopropane derivatives for postharvest treatments (Seglie et al., 2011).

Interaction with Other Treatments

The interaction of 1-MCP with other postharvest treatments, such as diphenylamine (DPA), has been studied to understand the synergistic effects on maintaining fruit quality and extending shelf life. These studies offer insights into optimizing postharvest treatments for various crops (Apollo Arquiza et al., 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-ethylcyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-6-5-3-4-5/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEZWUGQDAQWPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518734 |

Source

|

| Record name | N-Ethylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethylcyclopropanamine | |

CAS RN |

26389-72-0 |

Source

|

| Record name | N-Ethylcyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26389-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)

![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)